molecular formula C10H7ClF2N2O2 B13932303 Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate

Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate

Cat. No.: B13932303
M. Wt: 260.62 g/mol
InChI Key: PYBQQQGRQUUAEX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate is a synthetic organic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-1-(difluoromethyl)benzene with hydrazine hydrate can yield the indazole core, which is then esterified to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-1-(difluoromethyl)-1H-indazole-6-carboxylate stands out due to its unique combination of the indazole core with chloro and difluoromethyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7ClF2N2O2

Molecular Weight

260.62 g/mol

IUPAC Name

methyl 3-chloro-1-(difluoromethyl)indazole-6-carboxylate

InChI

InChI=1S/C10H7ClF2N2O2/c1-17-9(16)5-2-3-6-7(4-5)15(10(12)13)14-8(6)11/h2-4,10H,1H3

InChI Key

PYBQQQGRQUUAEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NN2C(F)F)Cl

Origin of Product

United States

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